2,6-Dibromobenzaldehyde

Overview

Description

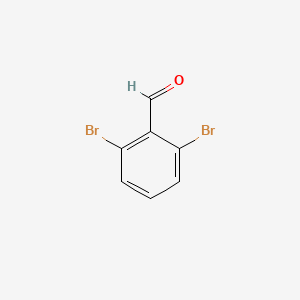

2,6-Dibromobenzaldehyde is an organic compound with the molecular formula C7H4Br2O. It is a derivative of benzaldehyde, where two bromine atoms are substituted at the 2nd and 6th positions of the benzene ring. This compound is known for its off-white crystalline appearance and is used as an intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromobenzaldehyde can be synthesized through various methods. One common method involves the selective bromination of benzenesulfonic acid, followed by substitution reactions . Another method includes the bromination of benzaldehyde derivatives under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of bromine and iron powder as reagents. The process typically includes the reduction of o-nitrobenzaldehyde to o-aminobenzaldehyde, followed by bromination .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromobenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2,6-dibromobenzoic acid.

Reduction: Reduction reactions can convert it to 2,6-dibromobenzyl alcohol.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.

Major Products:

Oxidation: 2,6-Dibromobenzoic acid.

Reduction: 2,6-Dibromobenzyl alcohol.

Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Synthesis of Pharmaceuticals

2,6-Dibromobenzaldehyde plays a crucial role as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are often used in the development of anti-cancer drugs due to their ability to interact with biological targets effectively.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel benzothiazole derivatives that exhibited significant anticancer activity against various cancer cell lines. The compound's structure allowed for modifications that enhanced its bioactivity and selectivity towards cancer cells .

Organic Synthesis

This compound is extensively utilized in organic chemistry for the preparation of complex molecules. It facilitates the formation of new compounds with desired properties through various reactions, including nucleophilic additions and condensation reactions.

Data Table: Common Reactions Involving this compound

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic Addition | Sodium Borohydride | Methanol, Room Temperature | (2,6-Dibromophenyl)methanol |

| Condensation | Amine Compounds | Reflux | Schiff Base Derivatives |

| Cross-Coupling | Organometallic Reagents | Palladium Catalyst | Biaryl Compounds |

Material Science

In material science, this compound is used to develop specialty polymers and resins. Its incorporation into polymer matrices enhances properties such as thermal stability and chemical resistance.

Case Study: Development of High-Performance Polymers

Research has shown that incorporating this compound into polyimide formulations significantly improves thermal stability and mechanical properties. This application is particularly valuable in aerospace and electronic industries where material performance is critical .

Analytical Chemistry

The compound serves as a reagent in various analytical methods for detecting and quantifying substances in complex mixtures. This application is vital for quality control across several industries.

Data Table: Analytical Applications of this compound

| Methodology | Application | Importance |

|---|---|---|

| Chromatography | Detection of Organic Compounds | Quality Control |

| Spectroscopy | Structural Elucidation | Identification of Compounds |

| Titration | Quantitative Analysis | Concentration Determination |

Environmental Chemistry

Research indicates potential applications of this compound in environmental remediation processes. Its chemical structure allows for interactions with pollutants, aiding degradation processes.

Case Study: Pollutant Degradation

A study focused on the degradation of chlorinated organic pollutants using this compound as a precursor for developing catalysts that enhance degradation rates under mild conditions .

Mechanism of Action

The mechanism of action of 2,6-Dibromobenzaldehyde involves its interaction with various molecular targets. It can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. This property makes it useful in the synthesis of complex organic molecules .

Comparison with Similar Compounds

- 2,4,6-Tribromobenzaldehyde

- 2,6-Dibromobenzoic acid

- 2,6-Dibromophenethanol

- 2,6-Dibromo-4-methylbenzaldehyde

Comparison: 2,6-Dibromobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated benzaldehydes. For example, 2,4,6-Tribromobenzaldehyde has three bromine atoms, leading to different chemical behavior and applications .

Biological Activity

2,6-Dibromobenzaldehyde is a halogenated aromatic aldehyde that has garnered attention in various fields of research due to its unique biological activities and synthetic applications. This compound is primarily recognized for its role as a versatile building block in organic synthesis, particularly in the development of biologically active compounds. This article delves into the biological activity of this compound, highlighting its pharmacological properties, synthesis applications, and relevant research findings.

- Molecular Formula : C7H4Br2O

- Molecular Weight : 251.91 g/mol

- CAS Number : 67713-23-9

Inhibitory Effects

Research indicates that this compound exhibits inhibitory activity against several cytochrome P450 enzymes, notably CYP1A2. This suggests potential implications for drug metabolism and interactions:

- CYP1A2 Inhibitor : Yes

- CYP2C19 Inhibitor : No

- CYP2D6 Inhibitor : No

- CYP3A4 Inhibitor : No

The log partition coefficients (Log Po/w) indicate moderate lipophilicity, which is crucial for membrane permeability and bioavailability:

| Property | Value |

|---|---|

| Log Po/w (iLOGP) | 1.9 |

| Log Po/w (XLOGP3) | 2.77 |

| Log Po/w (WLOGP) | 3.02 |

| Log Po/w (MLOGP) | 2.94 |

| Log Po/w (SILICOS-IT) | 3.34 |

Synthesis of Biologically Active Compounds

This compound serves as a precursor in the synthesis of various biologically active molecules, including:

- Corroles : A study demonstrated the synthesis of multibrominated corroles from this compound using TFA-catalyzed dipyrromethane-aldehyde condensation methods. These corroles exhibit significant photophysical properties that can be harnessed in photodynamic therapy .

- Porphyrins : The compound has been utilized in synthesizing trans porphyrins, which are essential in applications ranging from catalysis to biological imaging .

Case Studies and Research Findings

- Corrole Synthesis :

- Photodynamic Therapy Applications :

- Antimicrobial Activity :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,6-dibromobenzaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via bromination of benzaldehyde derivatives. For example, direct bromination using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) can yield this compound. However, regioselectivity is a challenge due to competing para-bromination. Alternative methods include Pd-catalyzed C–H activation for selective bromination, as demonstrated in oxime-directed bromination protocols . Optimization involves adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. acetic acid), and reaction time to minimize byproducts like 2,4-dibromo or tribrominated isomers .

Q. How can researchers characterize this compound and distinguish it from isomeric analogs?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Compare aromatic proton signals in -NMR (e.g., deshielded aldehydic proton at ~10 ppm; distinct splitting patterns for ortho-dibromo substitution).

- Mass Spectrometry : Confirm molecular ion peaks at m/z 263.91 (C₇H₄Br₂O) and fragment patterns consistent with bromine isotope ratios.

- X-ray Crystallography : Resolve crystal structures to confirm the 2,6-substitution pattern, which differs from 3,5-dibromo analogs in symmetry and packing .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile building block:

- Pharmaceutical Intermediates : Used in synthesizing antipsychotic agents via reductive amination or cross-coupling reactions.

- Materials Science : Acts as a precursor for liquid crystals or coordination polymers by reacting with diols or metal complexes .

- Derivatization : The aldehyde group enables condensation with amines or hydrazines to form Schiff bases for catalytic studies .

Advanced Research Questions

Q. How can researchers address low regioselectivity in the bromination of benzaldehyde derivatives to favor this compound?

- Methodological Answer : To enhance ortho-selectivity:

- Directing Groups : Introduce temporary directing groups (e.g., oximes or esters) to steer bromination to the desired positions. For example, (E)-2,6-dibromobenzaldehyde O-methyloxime directs bromination via Pd-catalyzed C–H activation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring ortho-substitution.

- Computational Screening : Use DFT calculations to predict bromination sites and optimize catalyst design (e.g., Pd/ligand systems) .

Q. What analytical challenges arise when quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Common impurities include residual 2,4-dibromo isomers and oxidation byproducts. Resolution strategies:

- HPLC-MS : Employ reverse-phase chromatography with UV detection at 254 nm and MS fragmentation to differentiate isomers.

- GC-FID : Use capillary columns (e.g., DB-5) to separate aldehydic impurities based on boiling points.

- Standard Curves : Prepare calibration standards for each impurity to improve quantification accuracy .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The electron-withdrawing bromine atoms activate the ring for SNAr but sterically hinder para-substitution. Experimental design considerations:

- Nucleophile Strength : Use strong nucleophiles (e.g., amines or thiols) to overcome steric barriers.

- Temperature : Elevated temperatures (80–120°C) enhance reaction rates without promoting side reactions.

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps .

Q. What protocols are recommended for evaluating the environmental toxicity of this compound in aquatic systems?

- Methodological Answer : Follow OECD guidelines for ecotoxicological testing:

- Acute Toxicity : Use Daphnia magna or Danio rerio (zebrafish) models to determine LC₅₀ values.

- Bioaccumulation : Measure logP values (experimental or computational) to assess lipophilicity and potential biomagnification.

- Degradation Studies : Perform photolysis or microbial degradation experiments under simulated environmental conditions .

Q. Data Contradictions and Resolution

-

Contradiction : Some studies report conflicting yields for Pd-catalyzed bromination (40–85%).

- Resolution : Variability arises from ligand choice (e.g., PPh₃ vs. bidentate ligands) and substrate purity. Replicate experiments with rigorously dried solvents and inert atmospheres to improve reproducibility .

-

Contradiction : Discrepancies in reported -NMR chemical shifts for the aldehyde proton.

Properties

IUPAC Name |

2,6-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYNSAUGVGAOLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505654 | |

| Record name | 2,6-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67713-23-9 | |

| Record name | 2,6-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dibromobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.